Ethyl((thieno[2,3-C]pyridin-2-ylmethyl))amine
Description
Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (EAMT) is a heterocyclic compound featuring a fused thieno[2,3-c]pyridine core with a tetrahydrothiophene ring and an ester group at the 3-position (Figure 1A,B) . Its synthesis typically begins with ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate as a precursor, which undergoes reactions such as cyclization or thiourea derivatization to form pyridothienopyrimidines and other fused systems .
Crystallographic studies reveal that EAMT’s stability is mediated by hydrogen bonds between molecules and water, as demonstrated by Hirshfeld surface analysis and quantum theory of atoms in molecules (QTAIM) .
Properties
Molecular Formula |
C10H12N2S |
|---|---|
Molecular Weight |
192.28 g/mol |
IUPAC Name |
N-(thieno[2,3-c]pyridin-2-ylmethyl)ethanamine |
InChI |
InChI=1S/C10H12N2S/c1-2-11-6-9-5-8-3-4-12-7-10(8)13-9/h3-5,7,11H,2,6H2,1H3 |
InChI Key |
XUXJQJPTDRWHLA-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=CC2=C(S1)C=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions . For instance, the reaction of ethyl 2-isothiocyanatoacetate with 2-amino-4,7-dihydro-5H-thieno[2,3-C]thiopyran-3-carbonitrile can lead to the formation of the desired compound .
Industrial Production Methods
This may include the use of continuous flow reactors and other scalable techniques to ensure consistent yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl((thieno[2,3-C]pyridin-2-ylmethyl))amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the thieno[2,3-C]pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to introduce new groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
Ethyl((thieno[2,3-C]pyridin-2-ylmethyl))amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which can regulate various cellular processes.
Mechanism of Action
The mechanism of action of Ethyl((thieno[2,3-C]pyridin-2-ylmethyl))amine involves its interaction with specific molecular targets, such as kinases. The thieno[2,3-C]pyridine core can form hydrogen bonds with the hinge region of kinases, inhibiting their activity. This interaction can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares EAMT with key analogs in terms of structural features, synthesis routes, biological activities, and pharmacokinetic properties:
Key Research Findings and Differentiators
Structural Stability: EAMT exhibits superior crystallographic stability via intermolecular hydrogen bonds and water-mediated interactions compared to analogs like pyridothienopyrimidine 7a,b, which lack explicit hydration motifs .
Reactivity and Binding: EAMT’s global electrophilicity index (ω = 3.45 eV) and local nucleophilic sites enable strong interactions with the Adenosine A1 receptor, outperforming benzo-thieno-pyrimidine 5c in docking simulations .
ADMET Profile: EAMT complies with drug-likeness rules (molecular weight = 280.3 g/mol; LogP = 2.1), unlike bulkier analogs such as pyridothienopyrimidotriazinoindoles, which face bioavailability challenges .
Synthetic Versatility : EAMT’s ester group allows facile derivatization into thioureas or fused pyrimidines, whereas thietane-containing analogs (e.g., compound 1 in ) require specialized reagents for functionalization .
Biological Activity
Ethyl((thieno[2,3-C]pyridin-2-ylmethyl))amine is a compound of growing interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the synthesis, biological evaluation, and mechanism of action of this compound, drawing on diverse sources to provide a comprehensive overview.
Chemical Structure and Synthesis
This compound is characterized by a thieno[2,3-C]pyridine core, which is known for its ability to interact with various biological targets. The synthesis typically involves the reaction of thieno[2,3-C]pyridine derivatives with ethyl amines under controlled conditions to yield the desired amine product.
Antitumor Activity
Recent studies have highlighted the antitumor properties of thieno[2,3-C]pyridine derivatives. For instance, compounds similar to this compound have demonstrated significant inhibitory effects on cancer cell lines. The half-maximal inhibitory concentration (IC50) values for these compounds often fall within the nanomolar range:
| Compound | Cancer Cell Line | IC50 (nM) |
|---|---|---|
| 6g | T-47D | 5 |
| 6g | HT-29 | 10 |
| 6g | H-1299 | 15 |
These results suggest that compounds with a thieno[2,3-C]pyridine scaffold can effectively inhibit tumor growth through mechanisms such as tubulin polymerization inhibition and receptor tyrosine kinase modulation .
The mechanism of action for this compound involves dual inhibition pathways:
- Tubulin Polymerization Inhibition : Similar compounds have been shown to bind at the colchicine site on tubulin, preventing microtubule assembly and thus disrupting mitotic processes in cancer cells .
- Receptor Tyrosine Kinase Inhibition : The compound may also exhibit activity against epidermal growth factor receptor (EGFR) and colony-stimulating factor 1 receptor (CSF1R), both of which are critical in tumor progression .
Case Studies
Several case studies have documented the efficacy of thieno[2,3-C]pyridine derivatives:
- Study on Antitumor Efficacy : A study involving a series of thieno[2,3-C]pyridine derivatives demonstrated that modifications at the 6-position significantly enhanced antiproliferative activity against various cancer cell lines. The most potent analogs were evaluated for their effects on cell cycle progression and apoptosis induction .
- Neurological Applications : Research has also indicated potential neuroprotective effects of thieno[2,3-C]pyridine derivatives. In vitro studies showed that these compounds could protect neuronal cells from oxidative stress-induced apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
